molecular formula C11H11ClN4OS B2723085 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869068-05-3

4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

Cat. No. B2723085
CAS RN: 869068-05-3
M. Wt: 282.75
InChI Key: LPLQZXMERFUEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including compounds similar to 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, has been reported. These compounds exhibit good or moderate antimicrobial activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Fiber Reactive Dyes

A study on 4-arylamino-6-chloro-1,3,5-triazin-2(1H)-ones explored their nucleophilic substitution in an acidic medium to produce novel fiber reactive triazinyl derivatives. These derivatives are capable of reacting with cellulose in an alkaline medium, suggesting their use in creating new fiber reactive dyes (Renfrew, Phillips, & Bates, 2003).

Carbonic Anhydrase Inhibition

New series of s-triazine derivatives incorporating structural motifs have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms, relevant to physiological and tumor-associated activities. These compounds, including 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, have shown appreciable inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes. This suggests their potential in developing unconventional anticancer drugs targeting hypoxia-induced carbonic anhydrase isoforms such as CA IX (Havránková et al., 2018).

Larvicidal and Antimicrobial Activities

Larvicidal and antimicrobial activities have been evaluated for novel triazinone derivatives, highlighting their potential in controlling mosquito populations and combating microbial pathogens. These findings support the exploration of 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one related compounds in pest control and antimicrobial applications (Kumara et al., 2015).

properties

IUPAC Name

4-amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLQZXMERFUEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321472
Record name 4-amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

869068-05-3
Record name 4-amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.